molecular formula C11H13FO3S B13988885 Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester CAS No. 129600-92-6

Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester

Cat. No.: B13988885
CAS No.: 129600-92-6
M. Wt: 244.28 g/mol
InChI Key: SOWYPAQZFOPAFR-UHFFFAOYSA-N
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Description

Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester is an organic compound with a complex structure that includes a fluoro group, a methoxyphenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester typically involves the reaction of ethyl chloroacetate with fluoro[(4-methoxyphenyl)thio]-. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, fluoro-, ethyl ester
  • Acetic acid, (4-methoxyphenoxy)-

Uniqueness

Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester is unique due to the presence of both a fluoro group and a thioether linkage, which can impart distinct chemical and biological properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

129600-92-6

Molecular Formula

C11H13FO3S

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 2-fluoro-2-(4-methoxyphenyl)sulfanylacetate

InChI

InChI=1S/C11H13FO3S/c1-3-15-11(13)10(12)16-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3

InChI Key

SOWYPAQZFOPAFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)SC1=CC=C(C=C1)OC

Origin of Product

United States

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